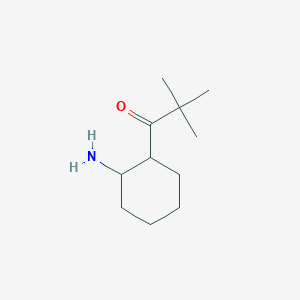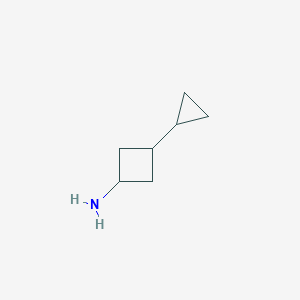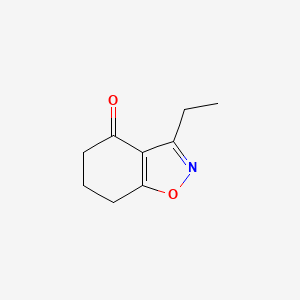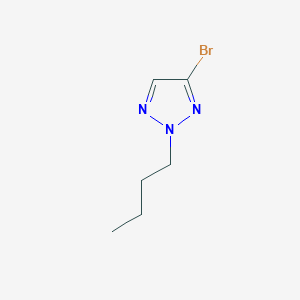
1-(Thietan-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thietan-3-yl)propan-1-amine is an organic compound with the molecular formula C6H13NS It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Thietan-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylamine with thietane-3-thiol. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thietan-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, aldehydes, ketones.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, imines.
Applications De Recherche Scientifique
1-(Thietan-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Thietan-3-yl)propan-1-amine exerts its effects depends on its interaction with molecular targets. The sulfur atom in the thietane ring can form strong interactions with metal ions or enzyme active sites, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Thietane: The parent compound of the thietane family, lacking the propan-1-amine side chain.
Thietan-3-amine: A simpler analog with only the thietane ring and an amine group.
1-(Thietan-3-yl)ethan-1-amine: A structurally similar compound with an ethyl side chain instead of a propyl group.
Uniqueness: 1-(Thietan-3-yl)propan-1-amine is unique due to its specific combination of a thietane ring and a propan-1-amine side chain. This structure provides distinct chemical reactivity and potential biological activity compared to other thietane derivatives.
Propriétés
Formule moléculaire |
C6H13NS |
|---|---|
Poids moléculaire |
131.24 g/mol |
Nom IUPAC |
1-(thietan-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H13NS/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 |
Clé InChI |
TZETVYDWQKXGHL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CSC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


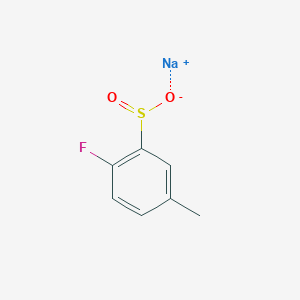
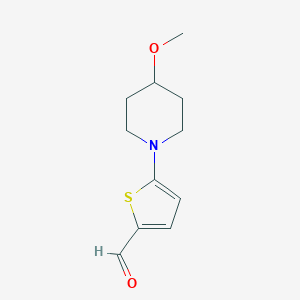
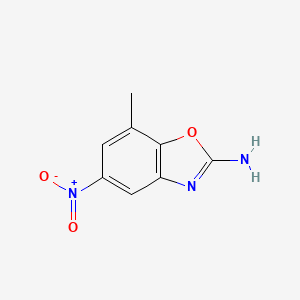
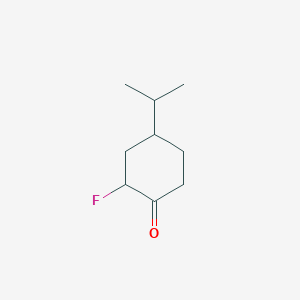
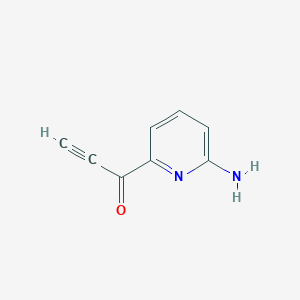

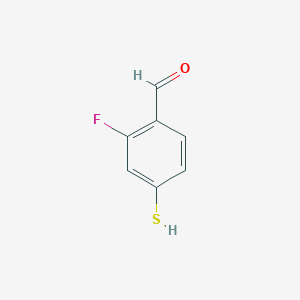
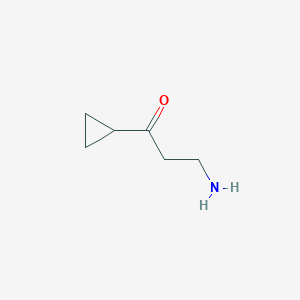
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)
